

# Commercial Suppliers and Technical Guide for C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C18 Globotriaosylceramide-d3

Cat. No.: B15598264

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for **C18 Globotriaosylceramide-d3** (C18 Gb3-d3), a critical internal standard for the quantification of C18 Globotriaosylceramide (C18 Gb3). This document details the technical specifications of the available products, outlines experimental protocols for its use in mass spectrometry, and illustrates the key signaling pathways in which Gb3 is implicated, particularly in the context of Fabry disease and as a receptor for Shiga toxin.

#### **Commercial Supplier Analysis**

**C18 Globotriaosylceramide-d3** is a specialized isotopic labeling standard crucial for accurate quantification of its endogenous, non-labeled counterpart in complex biological matrices. The primary commercial source for this product is Cayman Chemical, with Matreya, LLC, now a part of Cayman Chemical, also having a history of its supply. Several chemical distributors also list this product, sourcing it from the primary manufacturer.



| Supplier                                        | Product<br>Name                                                          | Catalog<br>Number | Purity                                  | Molecular<br>Formula | Formula<br>Weight | Availabilit<br>y          |
|-------------------------------------------------|--------------------------------------------------------------------------|-------------------|-----------------------------------------|----------------------|-------------------|---------------------------|
| Cayman<br>Chemical                              | C18 Globotriaos ylceramide -d3 (d18:1/18:0 -d3)                          | 24626             | ≥99%<br>deuterated<br>forms (d1-<br>d3) | C54H98D3N<br>O18     | 1055.4            | In Stock                  |
| Matreya,<br>LLC (part<br>of Cayman<br>Chemical) | N-C18:0-<br>D3-<br>Ceramide<br>Trihexosid<br>e                           | 1537              | 98+% by<br>TLC                          | C54H98D3N<br>O18     | 1055.4            | See<br>Cayman<br>Chemical |
| Biomol                                          | C18 Globotriaos ylceramide -d3 (d18:1/18:0 -d3)                          | Cay24626-<br>500  | ≥99%<br>deuterated<br>forms (d1-<br>d3) | С54Н98D3N<br>О18     | 1055.4            | Distributor               |
| Cambridge<br>Bioscience                         | C18 3'-<br>sulfo<br>Galactosyl<br>ceramide-<br>d3<br>(d18:1/18:0<br>-d3) | CAY24624-<br>1 mg | ≥99%<br>deuterated<br>forms (d1-<br>d3) | C42H78D3N<br>O11S    | 811.17686         | Distributor               |
| Labchem                                         | C18<br>Globotriaos<br>ylceramide<br>-d3<br>(d18:1/18:0<br>-d3)           | 24626-<br>500μg   | Not<br>specified                        | Not<br>specified     | Not<br>specified  | Distributor               |



Note: The product from Cambridge Bioscience is a sulfated form and not the direct **C18 Globotriaosylceramide-d3**. Researchers should carefully verify the product specifications with the supplier before purchase.

# Experimental Protocols: Quantification of C18 Globotriaosylceramide by LC-MS/MS using C18 Globotriaosylceramide-d3 Internal Standard

The following is a synthesized protocol based on methodologies reported in peer-reviewed literature for the quantification of Gb3 in biological samples.[1][2][3][4][5][6] This protocol is intended as a guide and should be optimized for specific instrumentation and sample types.

#### **Materials and Reagents**

- C18 Globotriaosylceramide-d3 (Internal Standard, IS)
- Biological matrix (e.g., plasma, urine, tissue homogenate)
- Chloroform
- Methanol
- Water (HPLC grade)
- Ammonium formate
- Formic acid
- Solid Phase Extraction (SPE) cartridges (C18)

## Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction

 Spiking of Internal Standard: To 100 μL of the biological sample (e.g., plasma), add a known amount of C18 Globotriaosylceramide-d3 solution in methanol. The concentration of the IS should be optimized based on the expected range of the endogenous analyte.



- Liquid-Liquid Extraction: Add 1 mL of chloroform:methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous phases.
- Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
- Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  - Reconstitute the dried lipid extract in 1 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.
  - Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
  - Elute the glycosphingolipids with 3 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis.

#### **LC-MS/MS Analysis**

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is suitable.
  - Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.
  - Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
  - Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
  - Flow Rate: 0.3 mL/min.



- Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - C18 Globotriaosylceramide (endogenous): The precursor ion will be the [M+H]<sup>+</sup> adduct. The specific m/z will depend on the fatty acid chain length and saturation. For C18:0, the transition would be m/z 1052.8 -> 264.3.
    - C18 Globotriaosylceramide-d3 (IS): The precursor ion will be the [M+H]<sup>+</sup> adduct (m/z 1055.8). The product ion will be the same as the endogenous analyte (m/z 264.3), corresponding to the sphingoid base fragment.
  - Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each transition.

#### Quantification

The concentration of endogenous C18 Globotriaosylceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the non-labeled C18 Globotriaosylceramide and a fixed concentration of the C18 Globotriaosylceramide-d3 internal standard.

# Signaling Pathways and Experimental Workflows Globotriaosylceramide in Fabry Disease Pathogenesis

In Fabry disease, the deficiency of the lysosomal enzyme  $\alpha$ -galactosidase A leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[7][8][9][10][11] This accumulation triggers a cascade of cellular events contributing to the pathology of the disease.





Click to download full resolution via product page

Caption: Gb3 accumulation in Fabry disease leads to oxidative stress and vascular dysfunction.

#### **Shiga Toxin Signaling Pathway**

Globotriaosylceramide serves as a cellular receptor for Shiga toxin, produced by certain strains of Escherichia coli.[12][13][14][15][16][17] The binding of the Shiga toxin B-subunit to Gb3 on the cell surface initiates a signaling cascade that results in cytoskeletal remodeling and facilitates the toxin's entry into the cell.





Click to download full resolution via product page

Caption: Shiga toxin binding to Gb3 initiates a signaling cascade for cellular entry.



#### **General Experimental Workflow for Gb3 Quantification**

The following diagram illustrates a typical workflow for the quantification of Globotriaosylceramide in biological samples using an internal standard.



Click to download full resolution via product page

Caption: Workflow for Gb3 quantification using an internal standard and LC-MS/MS.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometric Assay for the Quantification of Fabry Disease Biomarker Globotriaosylceramide (GB3) in Fabry Model Mouse [mdpi.com]
- 3. Analysis of Globotriaosylceramide (Gb3) in Liquid Urine: A Straightforward Assay Using Tandem Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of globotriaosylceramide in plasma and urine by mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometric Assay for the Quantification of Fabry Disease Biomarker Globotriaosylceramide (GB3) in Fabry Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globotriaosylceramide induces oxidative stress and up-regulates cell adhesion molecule expression in Fabry disease endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis and Molecular Mechanisms of Anderson

  —Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shiga toxin binding to globotriaosyl ceramide induces intracellular signals that mediate cytoskeleton remodeling in human renal carcinoma-derived cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maturational regulation of globotriaosylceramide, the Shiga-like toxin 1 receptor, in cultured human gut epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]



- 15. researchgate.net [researchgate.net]
- 16. Shiga Toxin Binding to Glycolipids and Glycans PMC [pmc.ncbi.nlm.nih.gov]
- 17. C18 Globotriaosylceramide (d18:1/18:0) | CAS 69283-33-6 | Cayman Chemical | Biomol.com [biomol.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for C18 Globotriaosylceramide-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598264#commercial-suppliers-of-c18-globotriaosylceramide-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com